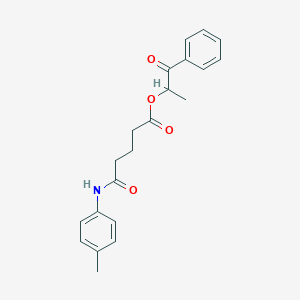
(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate
概要
説明
(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate is a synthetic organic compound It features a phenyl group, an anilino group, and multiple oxo groups, indicating the presence of ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenylpropanone: This can be achieved through Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be done using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The ketone groups in the compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the ketone groups can yield secondary alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- (1-oxo-1-phenylpropan-2-yl) 5-(4-chloroanilino)-5-oxopentanoate
- (1-oxo-1-phenylpropan-2-yl) 5-(4-fluoroanilino)-5-oxopentanoate
Uniqueness
The uniqueness of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methylanilino group might confer distinct electronic and steric properties compared to its chloro or fluoro analogs.
特性
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-11-13-18(14-12-15)22-19(23)9-6-10-20(24)26-16(2)21(25)17-7-4-3-5-8-17/h3-5,7-8,11-14,16H,6,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFOKVRXJFZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


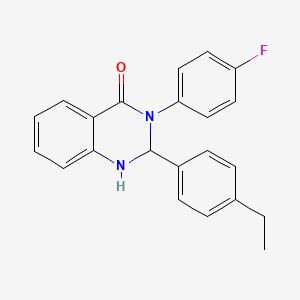
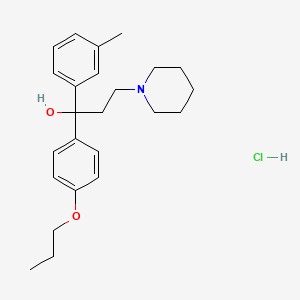
![3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one](/img/structure/B3943022.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3943028.png)
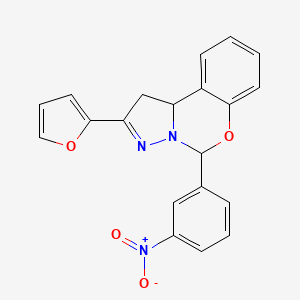
![N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3943037.png)
![4-{[(4-isopropoxybenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B3943045.png)
![N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B3943053.png)
![N-(3-methylpyridin-4-yl)-N'-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3943057.png)
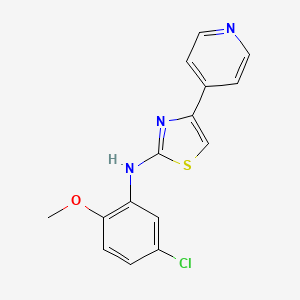
![1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3943067.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943079.png)
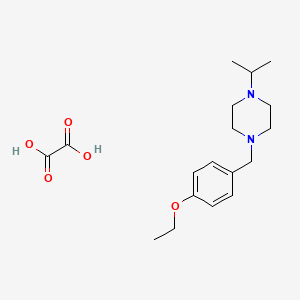
![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)
